Beta-D-Erythrofuranose is a five-membered sugar compound classified as a furanose, which is a cyclic form of a monosaccharide. It is derived from D-erythrose, an aldohexose. The furanose form is characterized by a ring structure containing four carbon atoms and one oxygen atom, making it distinct from its pyranose counterparts that contain six-membered rings. Beta-D-Erythrofuranose plays a significant role in various biochemical processes and serves as a building block for several nucleosides and nucleotides.
Beta-D-Erythrofuranose is synthesized from D-erythrose, which can be obtained from natural sources or synthesized through chemical processes. This compound falls under the category of carbohydrates, specifically pentoses, due to its five-carbon structure. It is important in the context of nucleoside synthesis and has been studied for its potential applications in medicinal chemistry.
The synthesis of beta-D-Erythrofuranose typically involves several steps:
The cyclization process often requires specific conditions such as controlled temperature and pH to favor the formation of the beta anomer. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are used to monitor the reaction progress and confirm the structure of the synthesized beta-D-Erythrofuranose .
Beta-D-Erythrofuranose has a molecular formula of C5H10O5 and features a five-membered ring consisting of four carbon atoms and one oxygen atom. The specific configuration at the anomeric carbon (C1) defines it as the beta form, where the hydroxyl group at this position is oriented upwards in the Haworth projection.
The melting point of beta-D-Erythrofuranose has been reported to be around 160°C with decomposition, indicating its stability under certain conditions. Spectroscopic data (NMR) provides insights into its structural dynamics, confirming the presence of hydroxyl groups and their positions within the ring .
Beta-D-Erythrofuranose participates in various chemical reactions typical of sugars:
In glycosylation reactions, beta-D-Erythrofuranose can be activated using reagents such as trifluoromethanesulfonic anhydride or by employing catalytic systems that enhance reactivity towards nucleophiles .
The mechanism by which beta-D-Erythrofuranose exerts its effects primarily relates to its role in nucleoside synthesis. Upon glycosylation with nitrogenous bases, it forms nucleosides that are essential for DNA and RNA synthesis. The process involves:
Data from kinetic studies suggest that variations in temperature and solvent can significantly influence reaction rates and product distributions .
Relevant analyses using techniques like differential scanning calorimetry (DSC) have demonstrated its thermal properties, indicating stability up to certain temperatures before decomposition occurs .
Beta-D-Erythrofuranose has significant scientific applications:
Glycosylation of β-D-erythrofuranose presents unique challenges due to the inherent conformational flexibility of the furanose ring and the need for precise anomeric control. Phosphoramidite chemistry has emerged as a cornerstone technique for constructing nucleoside analogues containing this scaffold. In one significant application, researchers achieved efficient coupling between N-benzoyl-adenosine phosphoramidite derivatives and 3′,5′-unprotected erythrofuranose monomers using N-phenylimidazolium triflate (N-PhIMT) as a promoter. This method yielded nucleotide dimers in exceptional 97% yield over two steps, demonstrating superior efficiency compared to conventional tetrazole-based promoters [7].
The chemoselectivity of protecting groups proves critical for successful glycosylation. Traditional acid-labile groups risk depurination during deprotection, particularly when conjugated to oligonucleotides. Recent advances employ Boc/tBu protection for side chains (Trp, His, Arg, Asp, Glu), enabling deprotection under mild borate buffer conditions (90°C) without compromising acid-sensitive glycosidic bonds [3]. This strategy maintains the structural integrity of β-D-erythrofuranose-containing oligonucleotides while avoiding nucleobase degradation. Furthermore, the development of 4′-thio-modified erythrofuranose nucleosides, where ring oxygen is replaced by sulfur, enhances enzymatic stability against phosphodiesterases while retaining biological activity. These analogues demonstrate potent STING agonist properties, highlighting how strategic modifications to the erythrofuranose core improve therapeutic potential [7].
Achieving high stereoselectivity in β-D-erythrofuranose derivatives demands sophisticated catalytic approaches. Computational studies reveal substantial conformational diversity in D-erythrose, with 174 open-chain minima and 14-22 furanose minima within a 50 kJ/mol energy range [9]. This complexity necessitates precise stereocontrol strategies during ring formation and functionalization.
Catalyst design principles emphasize chirality, binding mode, and steric/electronic effects to direct stereochemical outcomes [6]. Chiral metal complexes, organocatalysts, and engineered enzymes constitute three primary catalytic platforms. Protonating enzymes operating through Brønsted acid mechanisms achieve remarkable enantioselectivity in carbohydrate synthesis. For instance, fatty acid hydratases convert substrates into chiral alcohols with high fidelity, while type II terpene synthases chaperone substrate pre-folding to enable stereoselective C–C bond formation [2]. These enzymatic approaches complement chemical methods by leveraging natural stereoselective machinery.
Table 1: Catalytic Strategies for Erythrofuranose Stereocontrol
Catalyst Type | Mechanism | Stereoselectivity Driver | Erythrofuranose Application |
---|---|---|---|
Chiral Metal Complexes | Coordination/Asymmetric induction | Chiral ligand environment | Anomeric glycosylation control |
Organocatalysts | H-bonding/ion pairing | Non-covalent substrate interactions | Stereoselective ring functionalization |
Enzymes (e.g., Hydratases) | Active-site directed protonation | Pre-organized binding pockets | Enantioselective reduction of precursors |
Lewis Acid Catalysts | Chelation of oxygen atoms | Rigid transition-state organization | Furanose ring formation from open-chain |
Reaction parameters significantly influence stereochemical outcomes. Temperature reduction often enhances kinetic control, favoring specific transition states in erythrofuranose ring closure. Solvent polarity modulates hydrogen bonding networks around reactive centers, while high pressure can accelerate reactions with negative activation volumes, potentially improving diastereoselectivity in cyclization steps [6].
Strategic functionalization of the β-D-erythrofuranose ring enables access to diverse bioactive architectures. The installation of ethylidene protecting groups at the 2,3-positions locks the ring in specific conformations, facilitating downstream reactions at the anomeric center [5]. This protection strategy proved instrumental in the synthesis of pseudodistomin-like cytotoxins. Starting from D-erythrofuranose, researchers executed an Overman [3,3]-sigmatropic rearrangement to establish a carbon-nitrogen bond with correct stereochemistry, confirmed by X-ray crystallographic analysis of intermediate 23 [4]. Subsequent olefin cross-metathesis (OCM) introduced a C₁₈ alkyl chain, mimicking sphingolipid structures, and alkylative cyclization furnished cytotoxic piperidine analogues 10·HCl and 11·HCl.
Table 2: Bioactive Erythrofuranose Derivatives and Their Functionalizations
Derivative | Ring Modification | Biological Target | Key Synthetic Step | Source |
---|---|---|---|---|
c-di-4′-thioAMP (1) | O4′→S replacement | STING protein | Phosphoramidite coupling/N-PhIMT promotion | [7] |
Pseudodistomin-like 10·HCl | C-Alkylation at C1 | Anticancer screening | Overman rearrangement/OCM | [4] |
2,3-O-Ethylidene erythrofuranose | Acetal protection | Synthetic intermediate | Acid-catalyzed condensation | [5] |
4′-Thio-2′,3′-cGAMP | Thioglycosidic linkage | Enhanced enzymatic stability | Solid-phase oligonucleotide synthesis | [7] |
4′-Thio modification (O→S replacement) profoundly impacts biological activity. This subtle alteration in cyclic dinucleotide analogues (CDNs) yields enhanced binding affinity for the STING receptor and prolonged immunostimulatory activity compared to oxygen-containing counterparts [7]. The thiomodified erythrofuranose rings resist phosphodiesterase-mediated degradation while maintaining the spatial orientation required for receptor recognition. Similarly, ring oxygen alkylation enables the construction of sphingolipid-mimetic compounds with potent anticancer profiles. Structure-activity studies demonstrate that the stereochemistry introduced during erythrofuranose functionalization directly correlates with cytotoxicity against human cancer lines [4].
Solid-phase synthesis provides a powerful platform for assembling peptide–oligonucleotide conjugates incorporating β-D-erythrofuranose units. Key innovations address the compatibility challenges between peptide and oligonucleotide synthetic conditions. The Boc/tBu protection strategy enables orthogonal deprotection without damaging acid-sensitive glycosidic bonds or nucleobases. After chain assembly, borate buffer (90°C) cleanly removes these protecting groups from Trp, His, Arg, Asp, and Glu side chains, circumventing the depurination caused by strong acid treatment [3]. This methodology prevents deguanidination of arginine residues—a common side reaction in standard deprotection protocols—and leverages commercially available amino acid building blocks.
The conjugation process requires meticulous chemoselective ligation strategies. Phosphoramidite chemistry facilitates sequential addition of protected erythrofuranose nucleosides to growing oligonucleotide chains on controlled pore glass (CPG) supports. For peptide segment incorporation, two primary approaches exist: pre-synthesized peptide attachment to the 5'-end of oligonucleotides using activating agents like carbodiimides, or stepwise peptide elongation on oligonucleotide-bound erythrofuranose scaffolds [8]. The latter approach benefits from advances in orthogonal protection schemes, where photolabile or enzymatically cleavable groups enable sequential assembly without cross-reactions. These solid-phase strategies significantly enhance the synthetic accessibility of complex biomolecular conjugates for targeted delivery applications.
Table 3: Solid-Phase Synthesis Approaches for Erythrofuranose Conjugates
Conjugate Type | Solid Support | Protecting Group Strategy | Key Advantage |
---|---|---|---|
Peptide-Oligonucleotide | Controlled pore glass (CPG) | Boc/tBu for amino acid side chains | Avoids acid-sensitive depurination |
4′-Thio-c-di-AMP | Polymer-bound nucleosides | Cyanoethyl/Benzoyl protection | Enables phosphoramidite cyclization |
Lipid-Erythrofuranose | Functionalized resins | Acid-labile linkers (e.g., Wang resin) | Facilitates hydrophobic tail attachment |
Antibody-Saccharide | Protein-coated supports | Enzymatically cleavable groups | Preserves protein tertiary structure |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7